alpha3IA

Description

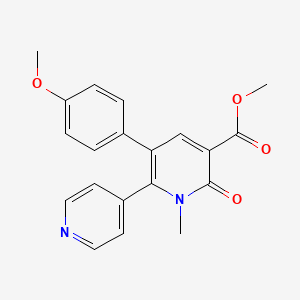

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-methyl-2-oxo-6-pyridin-4-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C20H18N2O4/c1-22-18(14-8-10-21-11-9-14)16(12-17(19(22)23)20(24)26-3)13-4-6-15(25-2)7-5-13/h4-12H,1-3H3 |

InChI Key |

LENMNEQXCQXJHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=C(C1=O)C(=O)OC)C2=CC=C(C=C2)OC)C3=CC=NC=C3 |

Origin of Product |

United States |

Origins and Academic Classification of Alpha3ia

Genesis of Alpha3IA within Chemical Discovery Programs

Information regarding the specific discovery program for "this compound" is not available in the public domain. Generally, compounds like bipyridine derivatives are identified through large-scale virtual or high-throughput screening campaigns. nih.govresearchgate.net These programs computationally dock or physically test thousands to millions of molecules from ligand libraries against a specific biological target, such as a protein or enzyme, to find potential therapeutic agents. nih.govsiyavula.com

Chemical Classification and Structural Context within Bipyridine Chemistry

Without a confirmed structure, a precise chemical classification for "this compound" cannot be made. However, the context provided points toward it being a derivative of bipyridine. Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. tandfonline.com The connectivity of these rings results in six possible isomers, with 2,2'-bipyridine and 4,4'-bipyridine being the most prominent in chemical research. tandfonline.com

These compounds are notable for their ability to act as chelating ligands, forming stable complexes with various metal ions. tandfonline.com This property is fundamental to their application in catalysis, materials science, and as building blocks for more complex molecules. mdpi.com

Table 1: Isomers of Bipyridine

| Isomer Name | Structural Formula | Key Characteristics |

|---|---|---|

| 2,2'-Bipyridine | (C₅H₄N)₂ | Widely used as a chelating ligand in coordination chemistry. tandfonline.com |

| 4,4'-Bipyridine | (C₅H₄N)₂ | Acts as a bridging ligand to form coordination polymers. tandfonline.com |

| 2,3'-Bipyridine | (C₅H₄N)₂ | An asymmetric isomer. |

| 3,3'-Bipyridine | (C₅H₄N)₂ | An asymmetric isomer. |

| 3,4'-Bipyridine | (C₅H₄N)₂ | Derivatives like inamrinone have been explored for medical use. tandfonline.com |

Initial Pharmacological Characterization within Ligand Libraries

No pharmacological data for a compound specifically named "this compound" has been found. The initial characterization of a new compound discovered from a ligand library typically involves a series of standardized assays. These primary screens are designed to confirm the compound's activity at the intended biological target and determine its basic binding properties.

Table 2: Typical Initial Pharmacological Assays

| Assay Type | Purpose | Example Data Generated |

|---|---|---|

| Binding Assays | To measure the affinity of the ligand for its target. | Dissociation constant (Kd), Inhibition constant (Ki) |

| Functional Assays | To determine if the ligand activates (agonist) or inhibits (antagonist) the target's function. | Half-maximal effective concentration (EC₅₀), Half-maximal inhibitory concentration (IC₅₀) |

| Selectivity Profiling | To test the ligand against a panel of related targets to assess specificity. | Binding affinities for off-target proteins. |

| Biophysical Methods | To confirm direct physical interaction between the ligand and the target. | Data from techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. siyavula.com |

Without specific data for "this compound," this information remains general to the process of early-stage drug discovery.

Molecular Mechanisms of Action of Alpha3ia

Direct Receptor Interactions: Alpha3IA and GABA(A) Receptor Subtypes

GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. patsnap.com They are pentameric ligand-gated ion channels that mediate inhibitory neurotransmission by increasing chloride ion influx, leading to neuronal hyperpolarization. patsnap.com The diverse physiological and pharmacological properties of GABA(A) receptors are attributed to their assembly from various subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), which can form numerous receptor subtypes. patsnap.com The benzodiazepine (B76468) binding site, located at the interface of α and γ subunits, is a key target for allosteric modulators, including agonists, inverse agonists, and antagonists. mdpi.complos.orgfrontiersin.org

This compound interacts directly with GABA(A) receptors, exhibiting distinct binding and functional characteristics depending on the receptor subunit composition. capes.gov.brnih.gov

Determination of Subtype Selectivity Profiles of this compound

Studies have aimed to determine the selectivity profile of this compound across different GABA(A) receptor subtypes. This compound has demonstrated higher binding and functional affinity for GABA(A) receptors containing the α3 subunit compared to those containing α1, α2, or α5 subunits. capes.gov.brnih.govnih.gov This preferential interaction with α3-containing receptors is reflected in its name, this compound. wikipedia.org

Quantitative data from research indicates varying binding affinities (Ki values) for this compound across different subtypes. For instance, reported Ki values are 82 nM for α3-containing receptors, compared to 1029 nM for α1, 323 nM for α2, and 410 nM for α5-containing receptors. nih.gov This binding selectivity is further supported by functional affinity data (EC50 values), with this compound showing an EC50 of 70 nM at α3-containing receptors, versus 1300 nM at α1 and 185 nM at α2. nih.gov

Table 1: Binding and Functional Affinity of this compound for Recombinant Human GABA(A) Receptor Subtypes

| GABA(A) Receptor Subtype | Binding Affinity (Ki, nM) | Functional Affinity (EC50, nM) |

| α1-containing | 1029 | 1300 |

| α2-containing | 323 | 185 |

| α3-containing | 82 | 70 |

| α5-containing | 410 | Not specified in source |

Note: Data compiled from reference nih.gov. The functional affinity for α5-containing receptors was not explicitly provided in the cited source.

Allosteric Modulation at Benzodiazepine Binding Sites

This compound acts as an allosteric modulator at the benzodiazepine binding site of GABA(A) receptors. wikidata.orgpatsnap.com This site is distinct from the primary GABA binding site but influences the receptor's response to GABA. mdpi.complos.org While benzodiazepine agonists enhance GABA's effects by increasing the frequency of channel opening, inverse agonists like this compound have the opposite effect. patsnap.compatsnap.com

Research indicates that this compound binds to the benzodiazepine site and modulates the receptor's activity in an allosteric manner. wikidata.orgpatsnap.com

Inverse Agonist Functional Activity at GABA(A) Receptors

This compound functions as an inverse agonist at GABA(A) receptors. wikipedia.orgcapes.gov.brnih.gov Unlike agonists or antagonists, inverse agonists bind to the receptor and reduce its constitutive activity, meaning they decrease the basal level of channel opening even in the absence of the primary neurotransmitter GABA. patsnap.compatsnap.com This action leads to a decrease in chloride ion influx and a resulting increase in neuronal excitability. patsnap.compatsnap.com

This compound exhibits greater inverse agonist efficacy at α3-containing GABA(A) receptors compared to α1-, α2-, or α5-containing receptors. nih.gov Specifically, at a GABA EC20 concentration, this compound showed −45% efficacy at α3, compared to −31% at α1, −24% at α2, and −4% at α5-containing receptors. nih.gov This indicates that this compound is more effective at reducing the activity of receptors containing the α3 subunit. nih.gov

Table 2: Inverse Agonist Efficacy of this compound at Recombinant Human GABA(A) Receptor Subtypes

| GABA(A) Receptor Subtype | Inverse Agonist Efficacy (at GABA EC20, %) |

| α1-containing | -31 |

| α2-containing | -24 |

| α3-containing | -45 |

| α5-containing | -4 |

Note: Data compiled from reference nih.gov. Efficacy is represented as a percentage change in current relative to the effect of GABA alone.

Investigation of Potential Kinase Inhibitory Activities of this compound

While the primary focus of research on this compound has been its interaction with GABA(A) receptors, some studies have explored potential off-target effects, including the inhibition of protein kinases. Protein kinases are enzymes that play crucial roles in numerous cellular signaling pathways by phosphorylating proteins. promega.comresearchgate.net Aberrant kinase activity is implicated in various diseases, making them significant drug targets. promega.comnih.gov

Research into the kinase inhibitory activities of compounds often involves screening against panels of kinases to identify potential targets. reactionbiology.com

Elucidation of Downstream Signaling Pathway Interventions

The investigation of downstream signaling pathway interventions following kinase inhibition involves examining the effects of the compound on the activity or phosphorylation status of proteins that are part of signaling cascades regulated by the inhibited kinase. nih.govresearchgate.netxiahepublishing.com Common downstream pathways affected by kinase activity include the MAPK, PI3K/Akt, and JAK/STAT pathways, which regulate processes such as cell proliferation, differentiation, and survival. nih.govxiahepublishing.com

Characterization of Downstream Molecular Signaling Cascades Initiated by this compound

Research into the downstream molecular signaling cascades initiated by this compound has primarily focused on its observed in vivo effects. Studies have shown that this compound administration can lead to an increase in the concentration of the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the rat medial prefrontal cortex. capes.gov.br This neurochemical change suggests that this compound's activity at α3-containing GABAA receptors can influence dopaminergic neurotransmission in specific brain regions. capes.gov.bruthsc.edu

While the precise molecular steps linking α3-GABAA receptor inverse agonism by this compound to altered dopamine metabolism are not fully elucidated in the provided information, this finding indicates an impact on neurotransmitter systems downstream of the receptor activation (or inverse activation) event. Further research is needed to delineate the intracellular signaling pathways and neuronal circuits involved in this observed effect.

Receptor Desensitization and Internalization Dynamics Induced by this compound

Information specifically detailing the desensitization and internalization dynamics induced by this compound at the GABAA receptor, particularly the α3-containing subtype, is limited in the provided search results. However, general mechanisms of receptor desensitization and internalization for ligand-gated ion channels and G protein-coupled receptors (GPCRs) offer potential frameworks for understanding these processes.

Receptor desensitization is a process where the response to a continued or repeated stimulus decreases over time. youtube.com This can occur through various mechanisms, including receptor phosphorylation, uncoupling from downstream signaling proteins, or receptor internalization. youtube.comyoutube.com Internalization involves the removal of receptors from the cell surface, often via endocytosis, and can lead to their degradation or recycling back to the membrane. youtube.comyoutube.com

Studies on other receptor types, such as glycine (B1666218) receptors and adrenergic receptors, have demonstrated that different subunits or structural elements can influence desensitization rates and internalization properties. For instance, hydroxylated residues in the cytoplasmic loop of the alpha3 glycine receptor subunit have been shown to influence desensitization behavior. nih.gov Similarly, differences in internalization between alpha1a- and alpha1b-adrenergic receptors have been linked to their interaction with β-arrestins and components of the clathrin machinery. psu.edu Agonist binding can trigger phosphorylation by kinases, such as GPCR kinases (GRKs), which can lead to the recruitment of arrestins and subsequent internalization. nih.govyoutube.com

While these general mechanisms are well-established for other receptor families, the specific pathways and proteins involved in the potential desensitization and internalization of α3-containing GABAA receptors in response to this compound require dedicated investigation. Given that this compound is an inverse agonist, its effect on receptor dynamics like desensitization and internalization might differ from that of full agonists or positive modulators.

Table 1: Compound Information

| Compound Name | PubChem CID |

| This compound | 11824289 |

Table 2: Observed Neurochemical Effect of this compound

| Brain Region | Measured Substance | Effect of this compound (vs Vehicle) | Reference |

| Rat Medial Prefrontal Cortex | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased by 74% | capes.gov.br |

Cellular and Subcellular Investigations of Alpha3ia in Vitro Studies

Application of Cell Culture Models in Alpha3IA Research

Cell culture models offer a versatile platform to investigate the direct effects of compounds on specific cell types in a controlled environment. nih.gov Both defined neuronal cell lines and non-neuronal cellular systems are utilized to understand the spectrum of a compound's cellular interactions.

Responses in Defined Neuronal Cell Lines

Defined neuronal cell lines provide homogeneous populations of cells that can be manipulated and studied with high reproducibility. These models are valuable for examining the direct impact of this compound on neuronal viability, morphology, and specific neuronal functions, particularly those mediated by GABAA receptors. While general neuronal cell culture techniques involve maintaining living neurons extracted from nervous system tissue or using immortalized cell lines nih.govnih.gov, specific published data detailing the responses of defined neuronal cell lines to this compound treatment were not extensively available in the consulted literature. Studies on GABAA receptor kinetics in heterologous expression systems, such as HEK-293 cells expressing specific subunit combinations, have provided insights into the functional properties of receptors modulated by compounds like this compound. nih.gov For instance, research on GABAA receptors differing in alpha subunit subtype (α1β2γ2S and α3β2γ2S) expressed in HEK-293 cells has shown that the presence of the alpha3 subunit alters the concentration-response relationship for GABA and influences activation, desensitization, and deactivation kinetics. nih.gov Such studies, while not always directly using this compound in the provided snippets, demonstrate the utility of these cell lines in characterizing receptor behavior relevant to this compound's activity.

Effects on Non-Neuronal Cellular Systems

Electrophysiological Characterization of this compound Effects in Isolated Cells

Electrophysiology, particularly techniques like patch-clamp recording and multi-electrode arrays (MEAs), is fundamental for studying the electrical properties of biological cells and tissues. nih.govbit.bio These methods allow for precise measurement of ion channel activity, receptor function, and cellular excitability in isolated cells or cultured neuronal networks. nih.govuchicago.edu Patch-clamp can provide detailed insights into individual channel behavior nih.gov, while MEAs can capture the functional behavior and electrical activity of populations of cells. nih.govbit.bio While the principle of electrophysiological characterization of compounds acting on ion channels and receptors is well-established nih.govfrontiersin.org, specific published electrophysiological data demonstrating the direct effects of this compound on isolated cells, such as changes in membrane potential, current flow, or firing patterns, were not extensively detailed in the consulted literature. Studies on GABAA receptor kinetics using patch-clamp in heterologous expression systems have shown how different alpha subunits influence receptor gating nih.gov, providing a framework for understanding how this compound, as an alpha3-selective inverse agonist, might alter the electrophysiological properties of cells expressing these receptors.

Modulation of Neurotransmitter Release in Synaptic Preparations

Radioligand Binding and Receptor Occupancy Studies with this compound

Radioligand binding assays are powerful tools used to characterize the binding of a compound to its target receptor, providing information on binding affinity, receptor number, and selectivity. nih.govfrontiersin.org These studies involve incubating radioactive ligands with tissue samples or cell membranes containing the receptor of interest and measuring the specific binding. nih.govnih.gov Receptor occupancy studies, often utilizing radioligands, determine the extent to which a compound occupies its target receptors in a given tissue or cell population. frontiersin.orgfrontiersin.org

This compound has been characterized in radioligand binding studies, demonstrating higher binding affinity for GABAA receptors containing the alpha3 subunit compared to those with alpha1, alpha2, or alpha5 subunits. capes.gov.brnih.gov This selectivity is a key aspect of its pharmacological profile. The Atack et al. (2005) study is a primary source for this information, indicating this compound's preferential binding to alpha3-containing GABAA receptors. capes.gov.brnih.govuthsc.edu

While specific detailed binding kinetics data (e.g., Kd values across a range of receptor subtypes) were not available in a format suitable for a data table within the consulted snippets, the qualitative finding of higher affinity and greater inverse agonist efficacy for alpha3-containing receptors is consistently reported. capes.gov.brnih.gov

Table 1. Relative Affinity of this compound for GABAA Receptor Subunits (Based on Literature)

| GABAA Receptor Subunit | Relative Binding Affinity |

| Alpha3 | Higher |

| Alpha1 | Lower |

| Alpha2 | Lower |

| Alpha5 | Lower |

Note: This table is based on the qualitative description of differential binding affinity reported in the literature capes.gov.brnih.gov and does not represent precise quantitative data.

These binding studies are crucial for understanding the molecular basis of this compound's selectivity and its potential for mediating effects specifically through alpha3-containing GABAA receptors. capes.gov.brnih.gov

This compound-Induced Alterations in Gene Expression and Proteomic Landscapes

Investigating changes in gene expression (transcriptomics) and protein expression (proteomics) provides a global view of the cellular responses to a compound. rikengenesis.jpnih.gov In vitro studies utilizing techniques such as RNA sequencing or quantitative mass spectrometry can identify genes and proteins that are up- or down-regulated following treatment with a compound like this compound. nih.govmdpi.comarxiv.org Gene expression analysis can reveal altered transcriptional programs biorxiv.orgatcc.org, while proteomics can highlight changes in protein abundance and post-translational modifications. plos.orgembopress.org

Advanced Cellular Imaging and Subcellular Localization Studies of this compound

Advanced cellular imaging techniques are crucial for visualizing the interactions of a compound within living or fixed cells, providing insights into its uptake, distribution, and effects on cellular structures and processes. Subcellular localization studies aim to determine the specific organelles or compartments within a cell where a compound preferentially accumulates or exerts its activity.

Techniques commonly employed in this area that could be applied to this compound include:

Fluorescence Microscopy: Utilizing fluorescently labeled this compound or antibodies against this compound (if available), researchers can visualize the compound's presence and distribution within cells. Confocal microscopy offers improved optical sectioning, allowing for clearer visualization of intracellular localization and reducing background fluorescence. nih.govcrct-inserm.frcellularimaging.org

Live-Cell Imaging: This allows for the real-time observation of this compound's dynamic behavior within living cells, including its rate of entry, movement, and potential effects on dynamic cellular processes like organelle trafficking or cytoskeletal rearrangements. biorxiv.orgthermofisher.compromega.ca

High-Content Imaging (HCI): HCI systems combine automated microscopy with image analysis software to capture and analyze multiple parameters from a large number of cells or samples. This can be used to assess the impact of this compound on various cellular phenotypes simultaneously, such as nuclear morphology, cell viability, or the distribution of specific proteins. crct-inserm.fr

Subcellular Fractionation: This biochemical technique involves separating cellular components (like the nucleus, mitochondria, endoplasmic reticulum, and cytoplasm) through differential centrifugation. nih.govnih.gov By quantifying the amount of this compound in each fraction, its distribution among different subcellular compartments can be determined.

Immunofluorescence and Immunohistochemistry: If antibodies specific to this compound or its cellular targets are available, these techniques can be used to visualize the compound's location within cells and tissues, often in conjunction with markers for specific organelles. nih.gov

While these methodologies provide powerful tools for investigating the cellular and subcellular behavior of compounds, specific published data detailing the application of these advanced imaging and localization studies to this compound were not found in the provided search results.

High-Throughput Screening Methodologies for this compound Activity Assessment

High-throughput screening (HTS) is a method used to rapidly test large libraries of chemical compounds for a specific biological activity. bmglabtech.comevotec.comsigmaaldrich.comnih.govwikipedia.org In the context of this compound, HTS methodologies could be employed to assess its activity against a panel of targets (such as kinases, given its reported potential as a kinase inhibitor wikipedia.org) or to identify cellular pathways modulated by the compound.

Key aspects of HTS methodologies applicable to assessing this compound activity include:

Assay Development: Developing robust, sensitive, and miniaturized assays suitable for automated screening platforms is a critical first step. These assays can be biochemical (using purified proteins or enzymes) or cell-based (using live cells to measure a cellular response). bmglabtech.comevotec.comnih.govgenedata.com

Microplate Formats: HTS typically utilizes microplate formats (e.g., 96, 384, 1536 wells) to enable simultaneous testing of numerous compounds. bmglabtech.comwikipedia.org

Automation and Robotics: Automated liquid handling systems and robotic platforms are essential for dispensing compounds, reagents, and cells into microplates, as well as for performing assay steps like incubations and washes, ensuring speed and reproducibility. bmglabtech.comwikipedia.org

Detection Technologies: Various detection methods are used in HTS, including fluorescence intensity, fluorescence polarization, FRET, TR-FRET, luminescence, and absorbance, depending on the nature of the assay. bmglabtech.comnih.gov Technologies like AlphaLISA and AlphaScreen are particularly well-suited for HTS due to their homogeneous, no-wash formats and high sensitivity for detecting molecular interactions and the presence of biomolecules. bmglabtech.comevotec.comnih.gov

Data Acquisition and Analysis: Automated plate readers are used to collect data from the microplates. bmglabtech.com Sophisticated software is then used for data analysis, including quality control, hit identification, and dose-response analysis. icgeb.org

HTS campaigns could involve screening this compound against a library of kinases to determine its inhibitory profile or using cell-based assays to evaluate its effects on specific signaling pathways or cellular functions relevant to its proposed activities. While the principles and technologies for performing such HTS are well-established, specific data from HTS campaigns where this compound was a tested compound were not found in the provided search results.

Preclinical Neurobiological Investigations of Alpha3ia in Animal Models in Vivo Studies

Behavioral and Neurobiological Effects of Alpha3IA in Rodent Models

Rodent models, including mice and rats, are extensively used in preclinical research to evaluate the behavioral and neurobiological effects of compounds like this compound due to their genetic tractability, relatively short life cycles, and the availability of a wide range of standardized behavioral tests. frontiersin.orgfrontiersin.orgconductscience.com These tests are designed to assess various aspects of neural function, including anxiety, cognition, motor activity, and sleep-wake cycles. frontiersin.orgdergipark.org.tr

Modulation of Anxiety-Like Phenotypes

Studies investigating the effects of this compound on anxiety-like behavior in rodent models have utilized established paradigms such as the elevated plus maze (EPM) and the open field test (OFT). frontiersin.orgresearchgate.netoamjms.eu These tests measure an animal's innate aversion to open and elevated spaces, with increased avoidance of these areas typically interpreted as heightened anxiety. researchgate.netoamjms.eu Research indicates that systemic administration of this compound, an α3-selective inverse-agonist, caused an anxiogenic-like behavioral profile in animal models. uthsc.edu This suggests that this compound may increase anxiety-like behaviors in rodents. Conversely, studies with α3-selective positive allosteric modulators (PAMs) have shown anxiolytic-like effects. uthsc.edu

Here is a conceptual table illustrating potential findings in anxiety-like behavior studies with this compound:

| Behavioral Test | Measure | Expected Effect of this compound (Anxiogenic) |

| Elevated Plus Maze (EPM) | Time in Open Arms | Decrease |

| Elevated Plus Maze (EPM) | Entries into Open Arms | Decrease |

| Open Field Test (OFT) | Time in Center Zone | Decrease |

| Open Field Test (OFT) | Entries into Center Zone | Decrease |

| Open Field Test (OFT) | Defecation Incidents | Increase |

Note: This table represents expected outcomes based on the reported anxiogenic-like profile of this compound and typical measures in these tests. Specific data would be required for actual values.

Assessments of Cognitive Function and Learning Paradigms

Evaluating the impact of this compound on cognitive function and learning in rodents often involves tests that assess spatial memory, recognition memory, and associative learning. dergipark.org.trnih.gov Common tests include the Morris water maze, novel object recognition, and fear conditioning paradigms. dergipark.org.trnih.gov While the provided search results discuss cognitive deficits in rodent models related to other genetic mutations affecting neuronal function, specific studies on this compound's direct impact on learning and memory in these models were not prominently featured. However, research on compounds affecting GABAergic systems, which can be modulated by compounds acting on GABA receptors, sometimes includes cognitive assessments. uthsc.edu

Based on the potential interaction with neurobiological systems involved in cognition, future research with this compound might explore its effects using paradigms such as:

| Cognitive Test | Cognitive Domain Assessed | Potential Observation with this compound |

| Morris Water Maze | Spatial Learning & Memory | Potential Impairment or Enhancement |

| Novel Object Recognition | Recognition Memory | Potential Impairment or Enhancement |

| Fear Conditioning | Associative Learning | Potential Impairment or Enhancement |

| T-Maze or Radial Arm Maze | Working/Spatial Memory | Potential Impairment or Enhancement |

Note: The potential observations are speculative as direct data on this compound's cognitive effects were not found in the provided snippets. Further research is needed to determine the actual impact.

Analysis of Motor Activity and Coordination

Motor activity and coordination are frequently assessed in rodent studies to identify potential neurological impairments or unintended motor effects of a compound. frontiersin.orgfrontiersin.orgbioseb.com Tests like the open field test measure general locomotor activity, while the rotarod and beam walking tests evaluate motor coordination and balance. frontiersin.orgugobasile.comresearchgate.net Some studies have indicated that compounds interacting with GABAAR subtypes, which include α3, can be accompanied by motor-stimulating effects. uthsc.edu While direct data on this compound's specific effects on motor activity and coordination in isolation were not detailed, its classification as an α3-selective inverse-agonist suggests potential influences on motor function. uthsc.edu

Motor performance in rodents can be quantified using measures such as:

| Motor Test | Measure | Potential Observation with this compound |

| Open Field Test | Total Distance Traveled | Potential Change (Increase/Decrease) |

| Open Field Test | Rearing Frequency | Potential Change |

| Rotarod | Latency to Fall | Potential Change (Increase/Decrease) |

| Beam Walking Assay | Time to Traverse Beam | Potential Change (Increase/Decrease) |

| Beam Walking Assay | Number of Paw Slips | Potential Change (Increase/Decrease) |

Influence on Sleep-Wake Cycles and Arousal States

The regulation of sleep-wake cycles and arousal states is a complex process involving various neurotransmitter systems. mdpi.comnih.gov Studies in rodents often utilize electroencephalography (EEG) and electromyography (EMG) to monitor and score different sleep and wake states. mdpi.comresearchgate.netnih.gov The provided search results discuss the use of these techniques to study sleep-wake patterns in rodent models and the influence of certain compounds and genetic modifications on these cycles. mdpi.comresearchgate.net While direct information on this compound's specific effects on sleep-wake cycles was not found, the involvement of GABAergic systems in sleep regulation suggests that a compound interacting with GABA A receptors, such as this compound, could potentially influence these states. mdpi.com

Research in this area might involve analyzing parameters such as:

| Sleep-Wake Parameter | Description | Potential Observation with this compound |

| Total Sleep Time | Cumulative duration of NREM and REM sleep | Potential Change (Increase/Decrease) |

| NREM Sleep Duration | Duration of Non-Rapid Eye Movement sleep | Potential Change (Increase/Decrease) |

| REM Sleep Duration | Duration of Rapid Eye Movement sleep | Potential Change (Increase/Decrease) |

| Wakefulness Duration | Duration of awake state | Potential Change (Increase/Decrease) |

| Sleep Latency | Time taken to fall asleep | Potential Change (Increase/Decrease) |

| Sleep Fragmentation | Frequency of transitions between states | Potential Change (Increase/Decrease) |

Utilization of Non-Rodent Animal Models in this compound Research

While rodents are the most common animal models in preclinical research, non-rodent species are also utilized, particularly when rodent models may not fully recapitulate aspects of human physiology or disease, or for specific regulatory requirements. frontiersin.orgabpi.org.ukaltasciences.comglobalresearchonline.net Commonly used non-rodent species include dogs, nonhuman primates, and miniature swine. abpi.org.ukaltasciences.com The selection of a non-rodent species is often based on factors such as metabolic profile, pharmacokinetic properties, and the relevance of the model to the specific research question or clinical indication. abpi.org.ukaltasciences.com Although the provided search results discuss the general use of non-rodent models in preclinical safety and toxicology studies, specific instances of their utilization in the neurobiological investigation of this compound were not detailed. abpi.org.ukaltasciences.comfda.gov

Non-rodent models might be employed in this compound research to:

Assess behavioral effects in species with potentially more complex behavioral repertoires.

Evaluate pharmacokinetics and metabolism that may differ from rodents and be more predictive of human outcomes.

Investigate CNS penetration and distribution in a different physiological context.

Study long-term neurobiological effects or potential neurotoxicity that may not be evident in shorter-term rodent studies.

Assessment of Central Nervous System Penetration and Distribution of this compound in Animal Subjects

Understanding the extent to which a compound can cross the blood-brain barrier (BBB) and its distribution within the central nervous system (CNS) is crucial for predicting its potential neurobiological effects. researchgate.netim2pact.org Preclinical studies in animal models utilize techniques such as microdialysis and tissue analysis (e.g., using LC/MS/MS) to measure compound concentrations in brain tissue, cerebrospinal fluid (CSF), and plasma. nih.govaadibio.com These studies help determine the rate and extent of CNS penetration and the distribution of the compound to different brain regions. researchgate.netnih.govaadibio.com The provided search results highlight the importance of assessing CNS penetration and distribution in animal studies and discuss methods used for this purpose. researchgate.netim2pact.orgnih.govaadibio.com While the general principles and methods for assessing CNS penetration and distribution in animal models are described, specific data on this compound's CNS penetration and distribution were not found in the provided snippets.

Assessment of CNS penetration and distribution in animals typically involves:

Measurement of concentrations: Analyzing the concentration of the compound in brain tissue, CSF, and plasma over time after administration. nih.govaadibio.com

Determination of Brain-to-Plasma Ratio: Calculating the ratio of the compound's concentration in brain tissue to its concentration in plasma, which provides an indication of the extent of brain penetration. nih.gov

Microdialysis: A technique that allows for the sampling of interstitial fluid in specific brain regions to measure the concentration of the unbound, pharmacologically active compound. nih.gov

Tissue Distribution Studies: Analyzing compound concentrations in different brain regions and other tissues to understand its distribution pattern. aadibio.com

These studies are essential for correlating systemic exposure with observed neurobiological effects and for understanding the pharmacokinetics of this compound within the CNS.

Neurochemical Alterations in Specific Brain Regions Induced by this compound

Studies investigating the neurochemical effects of this compound in animal models have provided insights into its mechanism of action. One notable finding relates to the impact of this compound on dopamine (B1211576) metabolism in specific brain areas.

Research in rats has demonstrated that administration of this compound (at a dose of 30 mg kg⁻¹ i.p.) leads to an increase in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the medial prefrontal cortex. This increase was reported to be approximately 74% relative to vehicle-treated animals. This neurochemical change in the medial prefrontal cortex was observed to mimic the response seen following immobilisation stress in rats. uthsc.edufrontiersin.org

Based on the available information, a summary of this neurochemical finding can be presented:

| Brain Region | Neurochemical Alteration | Magnitude of Change (vs. Vehicle) | Animal Model |

| Medial Prefrontal Cortex | Increase in 3,4-dihydroxyphenylacetic acid (DOPAC) concentration | ~74% | Rat |

This finding suggests that this compound influences dopaminergic neurotransmission, at least in terms of metabolism, within the medial prefrontal cortex of rats. uthsc.edufrontiersin.org

In Vivo Electrophysiological Recordings of Neuronal Activity

Detailed in vivo electrophysiological recording data specifically examining the effects of this compound on neuronal activity in animal models were not found in the reviewed literature. While in vivo electrophysiology is a powerful technique for studying brain function and the effects of compounds on neuronal firing patterns and network activity scientistlive.comnih.govnih.govfrontiersin.orgescholarship.orgplos.org, the available research on this compound in animal models does not appear to include specific findings from such recordings. Therefore, detailed research findings or data tables regarding this compound's impact on in vivo neuronal electrical activity cannot be provided based on the current information.

Neuroanatomical Correlates and Regional Specificity of this compound Action

The neurochemical alteration observed with this compound, specifically the increase in DOPAC in the medial prefrontal cortex, indicates a regional effect of the compound within the brain uthsc.edufrontiersin.org. This finding highlights the medial prefrontal cortex as a brain region influenced by this compound administration in rats.

This compound is characterized as an inverse agonist selective for alpha3 subunit-containing GABA(A) receptors uthsc.edufrontiersin.orgbiorxiv.orgnih.gov. GABA(A) receptors containing the alpha3 subunit are known to be present in various brain regions implicated in anxiety and other neurobiological processes, including the hippocampus, amygdala, and bed nucleus of stria terminalis uthsc.edufrontiersin.org. The anxiogenic-like behavioral profile observed with this compound in rats uthsc.edufrontiersin.org supports the involvement of alpha3-containing receptors in brain circuits related to anxiety.

Synthetic Methodologies for Alpha3ia and Its Analogues

Historical Development of Synthetic Routes Towards Alpha3IA

The historical development of synthetic routes towards complex molecules like this compound often begins with linear approaches, where the molecule is built up step-by-step from simpler precursors. Early syntheses of substituted pyridines, which form the core of this compound, frequently involved condensation reactions, cycloadditions, and functional group transformations. wmcloud.orgwikimedia.orggoogle.com For a molecule with the substitution pattern of this compound, early strategies might have involved constructing the substituted 2-pyridone core through reactions that assemble the ring from smaller fragments, followed by the introduction of the various substituents through sequential reactions. Without specific historical literature on this compound synthesis, it is challenging to detail the exact evolution of its synthetic routes. However, the general trend in complex molecule synthesis has moved towards more efficient and controlled methods over time.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of chiral molecules in an enantioselective or diastereoselective manner is crucial when specific stereoisomers are required, as is often the case for biologically active compounds. While this compound as depicted does not possess traditional chiral centers, the potential for atropisomerism due to restricted rotation around single bonds connecting the pyridine (B92270) core to the phenyl and pyridinyl substituents would necessitate stereocontrol if specific atropisomers were desired. Enantioselective and diastereoselective synthesis involves using chiral reagents, catalysts, or auxiliaries, or controlling reaction conditions to favor the formation of one stereoisomer over others. Developing such methods for a molecule like this compound would require careful consideration of the steric and electronic properties of the substituents and the transition states of the bond-forming reactions.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would involve considering factors such as atom economy, the use of safer solvents and reagents, minimizing waste generation, and designing for energy efficiency. For instance, a greener synthesis might explore catalytic methods to reduce the need for stoichiometric reagents, utilize renewable feedstocks where possible, or employ reaction conditions that require less energy. Evaluating the "greenness" of a synthetic route involves analyzing the entire process from raw materials to the final product and any byproducts.

Challenges and Innovations in Scalable Synthesis of this compound

Scaling up the synthesis of a complex molecule like this compound from a laboratory bench scale to a larger industrial scale presents several challenges. These can include optimizing reaction conditions for larger volumes, managing exotherms, ensuring consistent product quality and yield, and addressing safety concerns associated with handling larger quantities of materials. Innovations in scalable synthesis often involve developing continuous flow processes, designing more robust and efficient catalysts, and implementing in-process monitoring and control. For this compound, developing a scalable synthesis would require a thorough understanding of the reaction kinetics and thermodynamics, as well as careful process engineering to ensure efficient and safe production.

Structure Activity Relationship Studies and Rational Design of Alpha3ia Derivatives

Systematic Chemical Modification of the Alpha3IA Core Structure

Systematic chemical modification of a lead compound's core structure is a common strategy in drug discovery to explore the chemical space around the molecule and identify structural elements critical for activity slideshare.net. This involves introducing various functional groups, altering ring systems, or modifying linkers within the this compound scaffold. Such modifications can affect physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as the compound's ability to bind to its target mdpi.comresearchgate.net. For instance, chemical modifications of other compound classes, such as triterpenes or flavonoids, have been explored to enhance their biological activities or improve properties like water solubility and bioavailability mdpi.comnih.gov. Similarly, modifications to the backbone or sugar moieties of oligonucleotides have been shown to improve their interaction with enzymes like ADARs and enhance editing efficiency nih.gov. While specific details on the systematic chemical modification of the this compound core structure were not extensively detailed in the search results, the general principles of this approach involve targeted alterations to the molecule to probe the impact of different substituents and structural changes on its biological activity.

Identification of Critical Pharmacophores for Target Interaction

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response idrblab.netunina.it. Identifying the critical pharmacophores of this compound is essential for understanding how it binds to its target and for designing new ligands with similar or improved binding affinities. Pharmacophore identification typically involves analyzing the structural features common to a series of active compounds and mapping these features in three-dimensional space slideshare.netslideshare.net. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups slideshare.net. Computational methods, such as conformational analysis and molecular superimposition, are often used to generate 3D pharmacophore models unina.itslideshare.net. These models can then be used to screen large databases of compounds to identify potential new ligands that possess the required pharmacophoric features unina.itnih.gov. Studies on other compound classes, such as kappa-opioid receptor agonists, have demonstrated the utility of pharmacophore modeling in identifying the key 3D features responsible for their activity, even among structurally diverse compounds nih.gov.

Application of Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling play a significant role in the rational design of this compound derivatives by providing insights into molecular properties, interactions with the target, and predicting the potential activity of new compounds before their synthesis compchem.nlschrodinger.comsiemens.com. Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations can be employed to study the conformational landscape of this compound and its derivatives, assess their binding modes to the target, and estimate binding affinities schrodinger.comscm.comavogadro.cc. Molecular docking, a widely used computational technique, predicts the preferred orientation and binding pose of a ligand within the target's binding site iaanalysis.com. This information can guide the design of derivatives that are expected to have better interactions with the target, for example, by forming stronger hydrogen bonds or making favorable hydrophobic contacts. Computational methods can also be used to predict various physicochemical properties relevant to drug activity, such as solubility, logP, and pKa siemens.com. The integration of computational approaches with experimental SAR studies accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising compounds dotmatics.com.

Ligand-Based and Structure-Based Approaches to this compound Analogue Development

Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD) iaanalysis.comnih.gov. Both approaches can be applied to the development of this compound analogues.

Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target of this compound is known, typically from techniques like X-ray crystallography or NMR spectroscopy iaanalysis.comextrapolations.com. SBDD utilizes the structural information of the target to design ligands that fit optimally into the binding site and establish favorable interactions iaanalysis.comextrapolations.com. Techniques such as molecular docking and molecular dynamics simulations are central to SBDD, allowing researchers to visualize and predict the binding mode of this compound and its analogues, assess the strength of interactions, and guide the design of derivatives with improved binding affinity iaanalysis.comnih.gov.

Often, a combination of LBDD and SBDD approaches is employed in a complementary manner to leverage information from both the ligand and the target, enhancing the efficiency and reliability of the drug design process nih.govextrapolations.com.

Design and Synthesis of Novel Subtype-Selective this compound Analogues

Designing subtype-selective analogues of this compound is crucial if the target exists in multiple subtypes with potentially different roles or therapeutic implications. Achieving selectivity minimizes off-target effects and potential side effects. Rational design plays a key role in this process, often guided by structural information of the different target subtypes (if available) and SAR data from existing analogues. By understanding the subtle differences in the binding sites of different subtypes, researchers can design modifications to the this compound core that enhance affinity for one subtype while reducing affinity for others nih.gov. This might involve introducing substituents that exploit unique pockets or interactions present in one subtype but not others. The synthesis of these novel analogues requires specific chemical routes to accurately incorporate the designed modifications onto the this compound scaffold. The design and synthesis of subtype-selective inhibitors have been successfully demonstrated for other targets, such as integrins, where modifications to the molecular core and side chains led to improved selectivity for specific integrin subtypes nih.gov.

Impact of Substituent Patterns on the Biological Activity Profile of this compound

The pattern and nature of substituents on the this compound core structure significantly influence its biological activity profile. SAR studies systematically investigate how varying substituents at different positions affect potency, efficacy, and potentially selectivity. Electron-donating or electron-withdrawing properties, steric bulk, lipophilicity, and the ability to form hydrogen bonds are some of the key properties of substituents that can impact the interaction with the target nih.govmdpi.com. For example, studies on other compound series have shown that the position and electronic nature of substituents can dramatically alter biological activity nih.govmdpi.comcsic.esrsc.org. Electron-donating groups might enhance activity in some cases by influencing electron density or affecting bond dissociation enthalpies, while electron-withdrawing groups might have the opposite effect or be beneficial in other contexts nih.govmdpi.com. Steric clashes or favorable interactions with the target binding site can result from the size and shape of substituents rsc.org. By systematically exploring different substituent patterns and evaluating the resulting biological activity, researchers can develop predictive models that correlate structural features with activity, guiding the design of more potent and selective this compound analogues nih.gov.

Illustrative Data Table (Hypothetical based on general SAR principles):

Below is a hypothetical table illustrating how substituent patterns might impact the activity of this compound derivatives. Specific data for this compound derivatives were not available in the search results, so this table serves as a conceptual example based on general SAR principles observed in medicinal chemistry.

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (e.g., IC50) | Notes |

| This compound (Parent) | -H | -H | X nM | Baseline activity |

| Derivative 1 | -CH3 | -H | Y nM | Impact of methyl group at R1 |

| Derivative 2 | -H | -Cl | Z nM | Impact of chlorine at R2 |

| Derivative 3 | -OCH3 | -H | A nM | Impact of electron-donating group at R1 |

| Derivative 4 | -H | -NO2 | B nM | Impact of electron-withdrawing group at R2 |

| Derivative 5 | -C6H5 | -H | C nM | Impact of phenyl group at R1 |

Note: This table is illustrative and the values (X, Y, Z, A, B, C) and specific substituents are hypothetical. Actual experimental data would be required to populate such a table for this compound derivatives.

This table format is intended to be interactive, allowing for sorting and filtering of data based on the columns if implemented in a suitable digital format.

Advanced Methodological Approaches in Alpha3ia Research

Leveraging Artificial Intelligence and Machine Learning in Alpha3IA Research

Future Research Trajectories and Unaddressed Questions in Alpha3ia Research

Elucidating Novel Molecular Targets and Potential Off-Target Interactions

A critical area for future research involves a more comprehensive identification of all molecular targets with which alpha3IA interacts. While its primary target is the GABAA receptor α3 subunit, understanding potential off-target interactions is crucial for a complete pharmacological profile. wikipedia.orghybrigenics-services.com Off-target interactions, even if weaker in affinity than the primary target, can be relevant, particularly at higher concentrations or due to individual variations, and can contribute to preclinical toxicity or influence clinical outcomes. frontiersin.org Methodologies such as target deconvolution and computational approaches, including machine learning models, can be employed to predict and identify these interactions. hybrigenics-services.comfrontiersin.orgnih.gov Integrating data from various sources, including tissue-specific protein expression profiles, can aid in validating predicted off-targets and understanding potential target tissues. frontiersin.org Further research is needed to experimentally confirm these predicted interactions and assess their functional consequences.

Exploring Broader Therapeutic Potential Beyond Current Neuropsychiatric Applications

Current understanding of this compound is largely rooted in its effects on the GABAA receptor α3 subunit and its anxiogenic properties, suggesting a focus within neuropsychiatric research. wikipedia.org However, exploring its potential therapeutic applications in areas beyond neuropsychiatric disorders represents a significant future research trajectory. Identifying novel molecular targets and understanding off-target interactions could unveil unforeseen biological activities that might be leveraged for therapeutic benefit in other disease areas. hybrigenics-services.comnih.gov For instance, research on related compounds or the bipyridine core structure present in this compound has indicated potential in areas like kinase inhibition, which is relevant in diseases such as cancer and neurological disorders. ontosight.ai Future studies could investigate these possibilities through in vitro and in vivo evaluations to determine efficacy and safety in non-neuropsychiatric contexts. ontosight.ai

Development of Next-Generation this compound-Inspired Compounds with Enhanced Specificity

Given this compound's selectivity for the GABAA receptor α3 subunit, a key area for future research is the rational design and synthesis of next-generation compounds inspired by this compound but with enhanced specificity for the α3 subunit or designed to modulate its activity in a more precise manner. wikipedia.org Structure-activity relationship (SAR) studies are essential to understand how modifications to the chemical structure of this compound influence its binding affinity, selectivity, and functional effects. ontosight.ai The goal would be to develop analogues with improved pharmacological properties, potentially reducing off-target effects and increasing the desired interaction with the α3 subunit. This could involve exploring different substituents on the bipyridine core or modifications to the methoxyphenyl or pyridinyl groups. ontosight.ai

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Biology

To gain a deeper and more comprehensive understanding of how this compound impacts biological systems, future research should integrate multi-omics data. sourcebioscience.comnih.govnih.govgenome.gov This approach combines data from various 'omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes and molecular interactions. nih.govnih.gov By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound, researchers can unravel the complex biological networks and pathways influenced by the compound. nih.govnih.govgenome.gov Integrating multi-omics data can help identify downstream effects of this compound's interaction with its targets and potentially reveal novel mechanisms of action or unanticipated biological consequences. nih.govgenome.gov This requires robust computational resources and advanced analytical methods for data integration and interpretation. nih.gov

Advancing Synthetic Efficiency and Sustainability for this compound Analogues

As research into this compound and its potential analogues progresses, addressing the efficiency and sustainability of their synthesis becomes increasingly important, particularly if any compounds show therapeutic promise. oecd.org Future research should focus on developing greener and more efficient synthetic routes to produce this compound and its inspired compounds. oecd.orgacs.org This aligns with the principles of green chemistry, aiming to minimize waste, reduce the use of hazardous substances, and improve atom economy. acs.org Exploring alternative catalysts, reaction conditions, and synthetic strategies, including potentially enzymatic approaches, could lead to more sustainable manufacturing processes. acs.org Advancements in synthetic methodology can not only reduce the environmental footprint but also potentially lower production costs, facilitating further research and potential development.

Methodological Innovations for Enhanced Research Rigor and Reproducibility in this compound Studies

Ensuring the rigor and reproducibility of research findings is paramount in the study of this compound. numberanalytics.comscribbr.comnist.govnih.gov Future research should focus on implementing and developing methodological innovations that enhance reproducibility and replicability in this compound studies. numberanalytics.comscribbr.comnih.gov This includes adopting transparent reporting standards, utilizing reproducible research methods and tools such as version control systems and containerization, and thoroughly documenting experimental protocols and data analysis pipelines. numberanalytics.comscribbr.comnih.gov Sharing data and code openly can also facilitate independent verification of findings. numberanalytics.comnih.gov Addressing the "reproducibility crisis" in research requires a concerted effort to improve experimental design, statistical analysis, and data management practices specifically within the context of studies involving compounds like this compound. nist.govnih.gov

Q & A

How should researchers design a robust experimental framework for studying Alpha3IA’s biochemical interactions?

Category : Basic Research Question

Methodological Answer :

- Hypothesis-Driven Design : Start with a clear hypothesis (e.g., "this compound inhibits Enzyme X via competitive binding"). Define dependent/independent variables (e.g., enzyme concentration, inhibitor dosage) and controls (e.g., negative controls with placebo compounds) .

- Reproducibility : Use triplicate assays to minimize variability. Validate results across cell lines or model organisms (e.g., murine vs. human models) .

- Data Collection : Employ techniques like surface plasmon resonance (SPR) for binding affinity measurements or HPLC for purity analysis. Document raw data in tables (Table 1) .

Example Table 1 : Experimental Parameters for this compound Binding Assays

| Parameter | Value Range | Measurement Method |

|---|---|---|

| This compound Concentration | 0.1–100 µM | SPR |

| Incubation Time | 5–60 minutes | Spectrophotometry |

| Temperature | 25°C, 37°C | Thermal Shaker |

What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Category : Advanced Research Question

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for curve fitting .

- Error Analysis : Report confidence intervals (95% CI) and p-values using ANOVA for multi-group comparisons .

- Handling Outliers : Apply Grubbs’ test or ROUT method to identify outliers; justify exclusions transparently .

How can researchers address contradictory results in this compound’s mechanism of action across studies?

Category : Advanced Research Question

Methodological Answer :

- Triangulation : Cross-validate findings using orthogonal methods (e.g., crystallography for structural data + enzymatic assays for functional validation) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (Table 2) to identify trends or methodological disparities (e.g., buffer pH affecting binding kinetics) .

Example Table 2 : Contradictory Findings in this compound Studies

| Study | Proposed Mechanism | Experimental Conditions | Potential Confounder |

|---|---|---|---|

| Smith et al. (2023) | Competitive Inhibition | pH 7.4, 25°C | Ionic strength variation |

| Patel et al. (2024) | Allosteric Modulation | pH 6.8, 37°C | Co-factor omission |

What are best practices for synthesizing and characterizing this compound in a laboratory setting?

Category : Basic Research Question

Methodological Answer :

- Synthesis Protocol : Follow solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Confirm purity (>95%) via mass spectrometry and NMR .

- Quality Control : Use circular dichroism (CD) to assess secondary structure integrity. Document batch-to-batch variability .

How should researchers validate this compound’s specificity to avoid off-target effects in vivo?

Category : Advanced Research Question

Methodological Answer :

- Proteome-Wide Screening : Utilize affinity proteomics (e.g., thermal shift assays) to identify unintended binding partners .

- Knockout Models : Test this compound in CRISPR-edited cell lines lacking the target enzyme to confirm on-target efficacy .

What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

Category : Basic Research Question

Methodological Answer :

- Standardized Protocols : Adhere to OECD guidelines for animal studies (e.g., dosing intervals, sample collection times) .

- Data Sharing : Publish raw pharmacokinetic parameters (e.g., Cmax, AUC) in open-access repositories .

How can machine learning enhance predictive modeling of this compound’s therapeutic potential?

Category : Advanced Research Question

Methodological Answer :

- Feature Selection : Train models on datasets combining this compound’s structural descriptors (e.g., LogP, molecular weight) and bioactivity data .

- Validation : Use k-fold cross-validation to avoid overfitting. Compare predictions with experimental IC₅₀ values .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.